molecular formula C11H12FNO B6240940 rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis CAS No. 2375249-01-5

rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis

Cat. No. B6240940
CAS RN: 2375249-01-5
M. Wt: 193.2
InChI Key:
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Description

Rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, is a chiral cyclopropane carboxamide with a fluoromethyl substituent. It is a small molecule that has been studied extensively in the fields of pharmaceutical and medicinal chemistry. The compound has been used in the synthesis of a variety of organic compounds, as well as in the development of drugs and other therapeutic agents. Rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, is a versatile compound with a range of potential applications.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of enzymes involved in the biosynthesis of inflammatory mediators, the inhibition of the activity of certain ion channels, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
Rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound may have anti-inflammatory, anti-convulsant, and anti-cancer effects. It has also been shown to have neuroprotective effects, as well as modulating the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, is a versatile compound with a range of potential applications. It is relatively easy to synthesize and is available in a variety of forms, including a solid, a liquid, and a powder. The compound is stable, non-toxic, and has a low molecular weight, which makes it suitable for use in laboratory experiments. However, the compound is not water-soluble, which may limit its use in certain types of experiments.

Future Directions

Rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, has a range of potential applications in the fields of pharmaceutical and medicinal chemistry. Future research could focus on furthering our understanding of the compound’s mechanism of action and its potential therapeutic effects. Additionally, further research could be conducted to explore the compound’s potential applications in the synthesis of organic compounds and the development of drugs. Additionally, further research could be conducted to explore the compound’s potential as a drug delivery system. Finally, further research could be conducted to explore the compound’s potential as an alternative to existing drugs, such as those used to treat Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Synthesis Methods

Rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, can be synthesized through a variety of methods. The most commonly used method is the reaction of 1-chloro-2-fluoromethylcyclopropane-1-carboxylic acid with N-phenylhydrazine. This reaction produces the desired racemic cyclopropane carboxamide in high yields. Other methods of synthesis include the use of bromoacetonitrile and the use of 1-chloro-2-fluoromethylcyclopropane-1-carboxylic acid in a nucleophilic substitution reaction with a base.

Scientific Research Applications

Rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, has been used in the synthesis of a variety of organic compounds, such as amides, esters, and carboxylic acids. It has also been used in the development of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. The compound has been studied for its potential as a therapeutic agent for the treatment of a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis involves the following steps: introduction of the fluoromethyl group, formation of the cyclopropane ring, and amidation of the carboxylic acid.", "Starting Materials": [ "Benzene", "Ethyl 2-fluoroacetate", "Sodium hydride", "Bromomethylcyclopropane", "Phenylmagnesium bromide", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "N,N'-Dicyclohexylcarbodiimide", "N-Phenylcyclopropanecarboxylic acid" ], "Reaction": [ "Step 1: Ethyl 2-fluoroacetate is reacted with sodium hydride to form the corresponding enolate. This is then reacted with bromomethylcyclopropane to introduce the fluoromethyl group.", "Step 2: Phenylmagnesium bromide is prepared and added to the fluoromethyl ketone intermediate from step 1 to form the corresponding alcohol.", "Step 3: The alcohol is then treated with sodium hydroxide to form the corresponding alkoxide, which is then reacted with N,N'-Dicyclohexylcarbodiimide and N-Phenylcyclopropanecarboxylic acid to form the amide.", "Step 4: The amide is then treated with hydrochloric acid to remove the protecting groups and form the final product, rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis." ] }

CAS RN

2375249-01-5

Product Name

rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis

Molecular Formula

C11H12FNO

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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